Fmoc-Hyp(tBu)-OH

Catalog No.
S712226
CAS No.
122996-47-8
M.F
C24H26NO5-
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Hyp(tBu)-OH

CAS Number

122996-47-8

Product Name

Fmoc-Hyp(tBu)-OH

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate

Molecular Formula

C24H26NO5-

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/p-1/t15-,21+/m1/s1

InChI Key

WPBXBYOKQUEIDW-VFNWGFHPSA-M

SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

“Fmoc-Hyp(tBu)-OH” is used in the Fmoc/tBu solid-phase peptide synthesis . This method is the choice for the synthesis of peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Detailed Description of the Methods of Application or Experimental Procedures

The Fmoc/tBu solid-phase peptide synthesis involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings .

Thorough Summary of the Results or Outcomes Obtained

Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters

“Fmoc-Hyp(tBu)-OH” is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters .

Specific Scientific Field: This application falls under the field of biochemistry .

Comprehensive and Detailed Summary of the Application: A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been developed . This method enables access to peptide thioester surrogates .

Detailed Description of the Methods of Application or Experimental Procedures: A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .

Thorough Summary of the Results or Outcomes Obtained: This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .

Greening Fmoc/tBu Solid-phase Peptide Synthesis

“Fmoc-Hyp(tBu)-OH” is also used in greening Fmoc/tBu solid-phase peptide synthesis .

Specific Scientific Field: This application falls under the field of green chemistry .

Comprehensive and Detailed Summary of the Application: The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings . It is hampered by high solvent consumption for washings after each of the two main steps .

Detailed Description of the Methods of Application or Experimental Procedures: In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . This involves analyzing each synthetic step separately .

Fmoc-Hydroxyproline (tert-butyl)-hydroxylamine, commonly referred to as Fmoc-Hyp(tBu)-OH, is a derivative of hydroxyproline, an amino acid that plays a significant role in the structure of collagen. The compound has the chemical formula C24H27NO5 and a molecular weight of approximately 409.47 g/mol. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to protect amino groups during the formation of peptide bonds. The presence of a tert-butyl group enhances the compound's solubility and stability, making it suitable for various chemical applications .

  • Conformational stability: The hydroxyl group can form hydrogen bonds, influencing the folding and rigidity of the protein.
  • Collagen formation: Hydroxyproline is abundant in collagen, a major structural protein in connective tissues, providing stability and strength [].
  • Fmoc-Hyp(tBu)-OH may cause irritation upon contact with skin, eyes, and respiratory system.
  • Specific data on toxicity is limited, but it's recommended to handle the compound with standard laboratory precautions, including wearing gloves, safety glasses, and working in a fume hood [].

Fmoc-Hyp(tBu)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under basic conditions, allowing for the coupling of this amino acid with other amino acids to form peptides. The tert-butyl group can also be removed under acidic conditions, which further facilitates the synthesis of complex peptide structures .

The compound can undergo various reactions typical of amino acids, including:

  • N-acylation: Reaction with acyl chlorides or anhydrides to form amides.
  • Peptide bond formation: Coupling with other amino acids using coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to create longer peptide chains .

The synthesis of Fmoc-Hyp(tBu)-OH typically involves:

  • Protection of Hydroxyproline: Starting with hydroxyproline, the hydroxyl group is protected using the Fmoc group through a reaction with 9-fluorenylmethoxycarbonyl chloride.
  • Tert-butyl Protection: The carboxylic acid group can be protected using tert-butyl esterification methods.
  • Purification: The resulting compound is purified through techniques such as chromatography to obtain the desired purity level .

Fmoc-Hyp(tBu)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly those involving collagen-like sequences.
  • Bioconjugation: Its reactive functional groups allow for conjugation with other biomolecules for drug delivery systems or diagnostic applications.
  • Research: Used in studies exploring protein folding and stability due to its role in collagen structure .

Studies on Fmoc-Hyp(tBu)-OH's interactions focus on its role in peptide formation and stability. Its unique structure allows it to mimic natural hydroxyproline's interactions within peptides, influencing their folding and biological activity. Additionally, research indicates that compounds with hydroxyproline residues can affect cellular signaling pathways involved in tissue repair and fibrosis .

Fmoc-Hyp(tBu)-OH shares structural similarities with several other compounds that also contain hydroxyproline derivatives or related structures. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Fmoc-L-cis-HydroxyprolineHydroxyproline derivativeContains cis configuration; may influence peptide folding differently .
Fmoc-L-trans-HydroxyprolineHydroxyproline derivativeFeatures trans configuration; often used in structural studies .
HydroxyprolineNatural amino acidEssential for collagen stability; lacks protective groups .
N-Boc-HydroxyprolineHydroxyproline derivativeUses a Boc protecting group instead of Fmoc; different reactivity profile .

The uniqueness of Fmoc-Hyp(tBu)-OH lies in its combination of protective groups (Fmoc and tert-butyl) that enhance its solubility and stability during peptide synthesis while maintaining biological relevance due to its hydroxyproline backbone.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Exact Mass

408.18109793 g/mol

Monoisotopic Mass

408.18109793 g/mol

Heavy Atom Count

30

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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